Ro 14-9578

Content Navigation

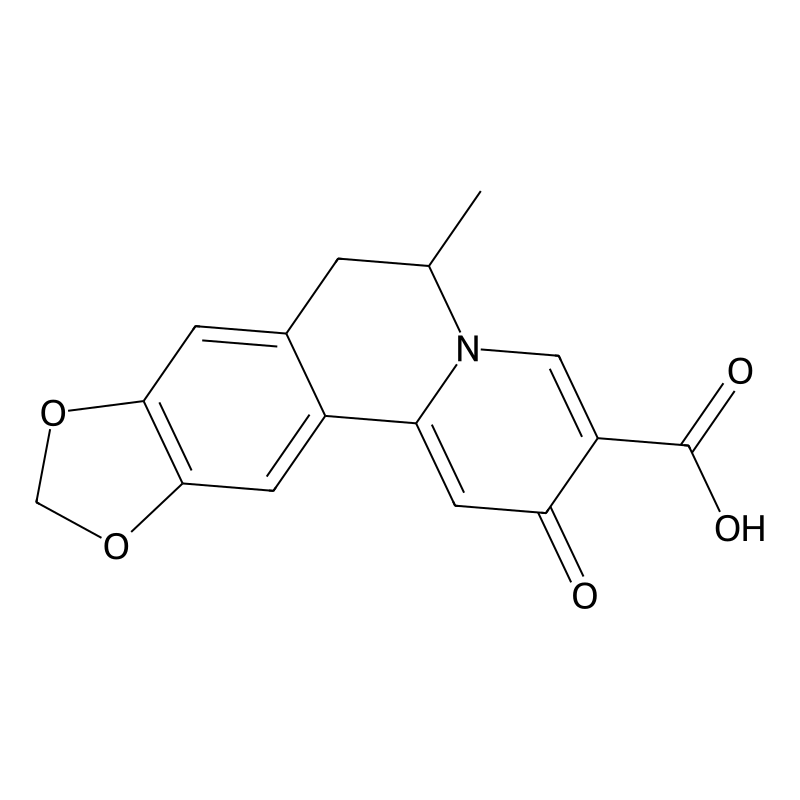

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Mechanism of Action and Key Experimental Data

Ro 14-9578 inhibits DNA gyrase, a critical bacterial enzyme, thereby stopping DNA replication and leading to antibacterial effects [1] [2]. The table below summarizes its core biochemical and biological activities:

| Property | Description / Value |

|---|---|

| Chemical Type | Tricyclic quinolone analog [3] [1] |

| Molecular Formula | C₁₆H₁₃NO₅ [2] |

| Molar Mass | 299.28 g/mol [2] |

| Primary Mechanism | Inhibition of DNA gyrase [1] |

| DNA Biosynthesis (IC₅₀) | 117 μM (in E. coli) [2] |

| DNA Supercoiling (IC₅₀) | 66.8 μM (in E. coli) [2] |

| Antibacterial Spectrum | Various Gram-negative bacteria and Staphylococcus aureus [2] |

Detailed Experimental Methodology

The foundational study on this compound used a comparative approach to elucidate its mechanism of action [1]. Key experiments can be summarized as follows:

- Antibacterial Activity Assay: The minimum inhibitory concentration (MIC) was determined against standard bacterial strains, including Escherichia coli and Staphylococcus aureus, showing its direct antibacterial effect [1].

- Cell Morphology Analysis: Bacterial cells exposed to this compound were examined using microscopy. Treated cells exhibited filamentous morphology, a classic indicator of disrupted DNA synthesis, similar to the effects seen with nalidixic acid [1].

- DNA Biosynthesis Measurement: The incorporation of radiolabeled thymidine into bacterial DNA was measured with and without the compound. This compound effectively inhibited DNA synthesis, quantified by the IC₅₀ value [2].

- In vitro DNA Supercoiling Assay: The direct inhibitory effect on the target enzyme, DNA gyrase, was assessed. The assay measured the compound's ability to prevent gyrase from catalyzing the supercoiling of relaxed DNA plasmids, yielding a specific IC₅₀ value [1] [2].

The experimental workflow illustrates the multi-step process used to confirm this compound's mechanism of action:

Research Significance

The discovery of this compound was pivotal in antibiotic research. It provided direct experimental evidence that a tricyclic core could effectively inhibit DNA gyrase, challenging the existing paradigm that a bicyclic quinolone structure was indispensable for this activity [1]. This finding expanded the structural landscape for designing novel antibacterial agents.

References

Chemical Profile & Bioactivity Data of Ro 14-9578

The table below summarizes the core chemical identifiers and key bioactivity data for Ro 14-9578.

| Property | Description |

|---|---|

| CAS Number | 100891-41-6 [1] [2] [3] |

| Molecular Formula | C₁₆H₁₃NO₅ [1] [2] |

| Molar Mass | 299.28 g/mol [1] [2] |

| Bioactivity Classification | Tricyclic quinolone antibacterial agent [1] [2] [3] |

| Primary Mechanism of Action | Inhibition of DNA biosynthesis and DNA supercoiling [1] |

| IC₅₀ (DNA Biosynthesis in E. coli) | 117 μM [1] |

| IC₅₀ (DNA Supercoiling in E. coli) | 66.8 μM [1] |

| Antibacterial Spectrum | Various Gram-negative bacteria and Staphylococcus aureus [1] |

Mechanism of Action and Experimental Context

The inhibitory activity of this compound was characterized in a 1987 study that investigated mono- and tricyclic quinolone analogs [1]. The following diagram illustrates the proposed mechanism of action and the experimental workflow used to determine its efficacy.

The primary mechanism of this compound involves targeting the bacterial enzymes responsible for DNA supercoiling, a critical process for maintaining functional DNA structure. This inhibition disrupts the overall DNA biosynthesis machinery, ultimately leading to inhibition of bacterial growth [1].

Understanding IC₅₀ in Experimental Pharmacology

The IC₅₀ (Half Maximal Inhibitory Concentration) is a central potency measure in pharmacology, representing the concentration of an inhibitor required to reduce a given biological process by 50% in vitro [4] [5].

- Characterizing Inhibitors: IC₅₀ is the standard metric for defining the functional strength of an antagonist like this compound [4] [5].

- Dose-Response Curves: IC₅₀ values are determined by constructing a dose-response curve. The data is typically fitted using a four-parameter logistic (4PL) regression model to interpolate the point of half-maximal inhibition [6] [7].

- Context Dependence: It's crucial to note that IC₅₀ values can vary based on specific experimental conditions. The absolute binding affinity (Ki) of the inhibitor can be calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for variables like substrate concentration [4].

Research Application & Sourcing

For ongoing research, this compound is available from chemical suppliers specializing in research compounds. It is typically sold in milligram quantities and is explicitly labeled "for research use only, not for human use" [1] [2].

- Storage: The compound should be stored as a powder at -20°C for long-term stability (e.g., 3 years) [2].

- Key Consideration: The foundational bioactivity data for this compound comes from a 1987 publication. While this establishes its mechanism, more recent studies on this specific compound are not reflected in the current search results. Subsequent research may have explored related tricyclic quinolone analogs with potentially improved properties.

References

- 1. - Ro _product_DataBase_PeptideDB 14 9578 [peptidedb.com]

- 2. This compound [targetmol.com]

- 3. MeSH Browser [meshb.nlm.nih.gov]

- 4. IC50 [en.wikipedia.org]

- 5. Determination of half-maximal inhibitory concentration using ... [pubmed.ncbi.nlm.nih.gov]

- 6. Calculator | AAT Bioquest IC 50 [aatbio.com]

- 7. How to determine an IC50 - FAQ 1859 [graphpad.com]

Ro 14-9578 DNA supercoiling inhibition

Summary of Ro 14-9578 Information

The search results confirm that this compound is a chemical compound, but they lack direct evidence or data on its function as a DNA supercoiling inhibitor. The table below summarizes all the quantitative data found.

| Property | Value |

|---|---|

| Catalog Number | T28557 [1] |

| CAS Number | 100891-41-6 [1] |

| Molecular Formula | C₁₆H₁₃NO₅ [1] |

| Molecular Weight | 299.28 g/mol [1] |

| Relative Density | 1.54 g/cm³ [1] |

| Synonyms | Ro-14-9578, Ro 149578 [1] |

| Stated Bioactivity | Antibacterial agent; tricyclic quinolone [1] |

DNA Supercoiling & Gyrase: The Potential Target

While the search results do not directly link this compound to DNA supercoiling, they provide extensive information on DNA gyrase, a primary bacterial enzyme responsible for introducing negative supercoils into DNA and a common target for antibacterial drugs [2] [3].

The diagram below illustrates the mechanism of DNA gyrase and how it is inhibited by certain antibiotics, a mechanism relevant to the class of drug this compound belongs to.

DNA gyrase mechanism and antibiotic inhibition. Antibiotics trap the cleaved DNA complex, preventing resealing.

Experimental Approaches for Studying Supercoiling Inhibition

Although a specific protocol for this compound is not available, the search results describe advanced methodologies used to investigate DNA supercoiling and protein-DNA interactions, which would be applicable for testing such a compound.

High-Throughput Single-Molecule Platform: A 2024 study details a protocol for studying the effect of supercoiling on protein-DNA interactions [4]. The method involves:

- Plasmid Preparation: Modifying plasmids at specific sites with fluorophores and biotin tags for visualization and immobilization.

- Supercoiling Induction: Using purified DNA gyrase to introduce physiological levels of negative supercoiling into the plasmids.

- Interaction Analysis: Employing techniques like FRET or magnetic tweezers to measure how supercoiling affects the binding and activity of proteins (e.g., CRISPR-Cas9, repair proteins) on DNA at the single-molecule level.

Cryo-Electron Microscopy (Cryo-EM): A recent breakthrough used cryo-EM to visualize the structure of DNA gyrase in the act of supercoiling [3]. This technique provides atomic-level details of how the enzyme wraps DNA and can show precisely how inhibitory drugs bind and interfere with its function. This structural information is critical for rational drug design.

Suggestions for Further Research

Given the lack of direct data on this compound, here are paths you can take to find more specialized information:

- Search Specialized Databases: Look up the compound using its CAS Number (100891-41-6) in specialized scientific databases like PubChem, ChEMBL, or CAS SciFindern. These often contain richer bioactivity data and links to original literature.

- Explore Patent Literature: The compound's name suggests it may be from Roche (Ro); searching patent archives from the 1980s-1990s may yield the original synthetic and biochemical data.

- Broaden the Search: Investigate the broader class of "tricyclic quinolones" to find structurally related compounds and their documented mechanisms, which may be highly relevant to this compound.

References

Quantitative Antibacterial Activity of Ro 14-9578

The table below summarizes the available quantitative data on the antibacterial activity of Ro 14-9578.

| Assay Type | Target / Organism | Result (IC₅₀ or MIC) | Key Findings |

|---|---|---|---|

| Enzymatic Inhibition [1] | DNA biosynthesis (E. coli) | 117 μM (IC₅₀) | Inhibits bacterial DNA replication. |

| Enzymatic Inhibition [1] | DNA supercoiling (E. coli) | 66.8 μM (IC₅₀) | Targets DNA gyrase activity. |

| Whole-cell Activity [1] | Various Gram-negative bacteria | Not fully quantified | Exhibits inhibitory effects. |

| Whole-cell Activity [1] | Staphylococcus aureus | Not fully quantified | Exhibits inhibitory effects. |

Mechanism of Action and Experimental Evidence

This compound is a fully synthetic tricyclic quinolone analog, and its primary mechanism involves inhibiting two critical bacterial processes [1] [2].

- Primary Mechanism: The compound inhibits DNA gyrase, a essential bacterial enzyme responsible for supercoiling DNA. This is demonstrated by its activity in the DNA supercoiling inhibition assay [1]. Consequently, it also inhibits overall DNA biosynthesis, preventing bacteria from replicating their genetic material [1].

- Supporting Evidence: A 1987 study cited in the search results investigated monocyclic and tricyclic quinolone analogs, including this compound. The study reported that its effects on "replicative DNA biosynthesis, and gyrase-catalyzed DNA supercoiling were comparable to those shown by nalidixic acid and by oxolinic acid," which are well-known gyrase inhibitors [2].

Experimental Protocol Overview

While the search results do not provide a full step-by-step protocol, they reference standard methodologies used to characterize this class of compounds. The diagram below outlines the general workflow for evaluating a compound like this compound.

The experimental workflow for evaluating this compound involves synthesis, mechanism studies, and in vitro testing [1].

Research Context and Limitations

The available data on this compound is primarily foundational. The key studies referenced are from 1987 and 1998, indicating this compound was an early-stage investigational molecule [1] [2]. Its role was likely in helping scientists understand the structure-activity relationships of tricyclic quinolones rather than its development into a clinical drug candidate.

- For Researchers: The most promising direction for novel antibiotic development currently lies in other compound classes mentioned in the search results, such as the arylomycins (which target signal peptidase) or efforts to redesign compounds like nybomycins for broader spectrum activity [3] [4].

References

- 1. This compound | Bacteriostatic Agent [medchemexpress.com]

- 2. Methods of Synthesizing the Quinolone Ring System [semanticscholar.org]

- 3. Development of a Novel Class of Antibiotics with Activity ... [ww-w.grantome.com]

- 4. Broad Spectrum Antibiotic Activity of the Arylomycin Natural ... [pmc.ncbi.nlm.nih.gov]

Ro 14-9578 Gram-negative bacteria efficacy

Quantitative Data on Ro 14-9578

| Aspect | Data / Value |

|---|---|

| Chemical Class | Tricyclic quinolone analog [1] [2] [3] |

| Molecular Formula | C₁₆H₁₃NO₅ [2] [3] |

| Molecular Weight | 299.28 g/mol [2] [3] |

| CAS Number | 100891-41-6 [2] [3] |

| Primary Mechanism of Action | DNA gyrase (topoisomerase II) inhibition [1] |

| Antibacterial Spectrum | Various Gram-negative bacteria and Staphylococcus aureus [3] |

| IC₅₀ (DNA Biosynthesis in E. coli) | 117 μM [3] |

| IC₅₀ (DNA Supercoiling in E. coli) | 66.8 μM [3] |

Experimental Evidence & Mechanism of Action

The primary mode of action for this compound was established in a 1987 comparative study. The key findings and methodologies were as follows [1]:

- Objective: To determine if a bicyclic quinolone nucleus is essential for antibacterial activity and inhibition of DNA gyrase.

- Test Organisms: Escherichia coli and Staphylococcus aureus.

- Comparative Compounds: Ro 13-5478 (a monocyclic analog), this compound (a tricyclic analog), nalidixic acid, and oxolinic acid (standard bicyclic quinolones).

- Methodologies:

- Antibacterial Activity: Measured by determining the Minimum Inhibitory Concentration (MIC) against the test organisms.

- Cell Morphology: Effects on cell shape were observed.

- DNA Biosynthesis: Assessed by measuring the incorporation of radioactive thymidine into bacterial DNA.

- DNA Gyrase Activity: A cell-free supercoiling assay was used to measure the inhibition of the gyrase enzyme's ability to introduce supercoils into relaxed DNA.

- Key Conclusion: The study found that this compound and its monocyclic counterpart exhibited antibacterial activity and effects on cell morphology, DNA synthesis, and DNA supercoiling that were comparable to the established quinolones. This demonstrated that a bicyclic nucleus is not essential for this class of activity, with the site of action being DNA gyrase [1].

The following diagram illustrates the established mechanism of action of this compound and the key experiments that uncovered it:

Research Context and Modern Alternatives

It is important to view this compound within the broader context of antimicrobial research:

- A Historical Prototype: this compound appears to have remained a research compound used to understand structure-activity relationships in quinolone antibiotics. There is no evidence in the search results of its progression to clinical use [1] [2] [3].

- The Ongoing Challenge of Gram-negative Bacteria: The problem of Gram-negative bacterial resistance that this compound aimed to address has only intensified. Gram-negative bacteria remain a major global health threat due to their impermeable outer membrane and efficient resistance mechanisms [4] [5].

- Contemporary Approaches: Current research to overcome resistant Gram-negative infections focuses on several strategies, which are more advanced than the stage this compound reached [4] [5]:

- Novel β-lactam/β-lactamase inhibitor combinations (e.g., Ceftazidime/Avibactam, Cefepime/Taniborbactam).

- New generations of existing classes (e.g., Eravacycline, a synthetic tetracycline; SPR206, a next-generation polymyxin).

- Naturally derived agents and alternative therapies (e.g., Bacteriophages, Odilorhabdins, Quorum sensing inhibitors).

References

- 1. Monocyclic and tricyclic analogs of quinolones [pubmed.ncbi.nlm.nih.gov]

- 2. This compound [targetmol.com]

- 3. - Ro _product_DataBase_PeptideDB 14 9578 [peptidedb.com]

- 4. Resistance of Gram - Negative to Current Antibacterial Agents... Bacteria [pubmed.ncbi.nlm.nih.gov]

- 5. 难治性革兰阴性菌感染治疗进展:耐药形势仍然严峻 [kanhuxi.com]

Ro 14-9578 Staphylococcus aureus inhibition

Mechanism of Action and Basic Properties

Ro 14-9578 is identified as a tricyclic quinolone antibacterial agent [1]. Its mechanism of action is similar to classical quinolone antibiotics, targeting the bacterial enzyme DNA gyrase, which is essential for DNA replication [2].

The diagram below illustrates how this compound inhibits DNA gyrase in Staphylococcus aureus.

This compound inhibits DNA gyrase, preventing DNA replication in S. aureus.

The basic chemical and property information for this compound is summarized in the table below.

| Property | Description |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₅ [1] |

| Molecular Weight | 299.28 g/mol [1] |

| CAS Number | 100891-41-6 [1] |

| Product Type | Small Compound [1] |

| Mechanism of Action | Inhibition of DNA gyrase [2] |

Research Status and Context

The key study on this compound was published in 1987, and the compound appears to have been a research tool for understanding quinolone structure-activity relationships rather than a developed drug [2]. The available data is historically significant for demonstrating that a bicyclic core is not essential for gyrase inhibition, but does not include minimum inhibitory concentration (MIC) values specifically for S. aureus.

Research Recommendations

To conduct a comprehensive and up-to-date assessment of this compound, here are some suggestions:

- Explore Broader Databases: Search specialized scientific databases using the CAS Number (100891-41-6) or its name. Key resources include:

- PubChem: For detailed chemical structure, properties, and bioactivity summaries.

- SciFinder-n or Reaxys: For a more comprehensive list of scientific literature and patents.

- Investigate Modern Analogs: Research on quinolones and related antibacterial agents has advanced significantly. Focusing on contemporary topoisomerase inhibitors might yield more relevant and recent data for your work.

References

Mechanism of Action and Experimental Data

Ro 14-9578 exerts its antibacterial effect by targeting DNA processes in bacteria. The table below summarizes key experimental findings and methodologies from a primary study:

| Parameter | Experimental Data |

|---|---|

| Primary Mechanism | Inhibition of DNA biosynthesis and DNA supercoiling [1] |

| Test Organism | Escherichia coli [1] |

| DNA Biosynthesis (IC₅₀) | 117 μM [1] |

| DNA Supercoiling (IC₅₀) | 66.8 μM [1] |

| Antibacterial Spectrum | Various Gram-negative bacteria and Staphylococcus aureus [1] |

| Key Research Source | Georgopapadakou N H, et al. Antimicrobial Agents and Chemotherapy, 1987 [1] |

This foundational study likely involved in vitro assays to measure the compound's effect on bacterial DNA synthesis and enzyme function, establishing its potential as a DNA-targeting antibacterial agent [1].

Experimental Workflow Visualization

The following diagram outlines the general experimental workflow for characterizing a bioactive compound like this compound, from initial identification to mechanistic studies:

General workflow for antibacterial compound characterization.

Research Context and Further Directions

This compound was studied as part of early efforts to explore quinolone antibiotics beyond the common bicyclic structures. Its tricyclic core represents an attempt to modulate biological activity and overcome limitations of earlier agents [1] [2]. The peer-reviewed study from 1987 provides the foundational data on its mechanism [1].

To advance research on a compound of this vintage:

- Explore Modern Techniques: Earlier studies used foundational biochemical assays. You could design experiments using contemporary methods like molecular docking to model its interaction with DNA gyrase, or resistance profiling to understand its potential clinical applicability.

- Leverage Prediction Tools: Computational target prediction tools reviewed in [3] could offer new hypotheses on potential off-target effects or other biological activities.

References

Ro 14-9578 exploratory research applications

Core Profile of Ro 14-9578

The table below summarizes the basic chemical and biological data available for this compound. [1] [2]

| Property | Description |

|---|---|

| Name | This compound [1] |

| Type | Tricyclic quinolone analog, antibacterial agent [1] [2] |

| CAS Registry Number | 100891-41-6 [1] [2] |

| Molecular Formula | C₁₆H₁₃NO₅ [2] |

| Molecular Weight | 299.28 g/mol [2] |

| MeSH Mapping | Quinolones [1] |

| Primary Mechanism of Action | Inhibits DNA biosynthesis and DNA supercoiling [2] |

| Reported Bioactivity | • DNA biosynthesis inhibition (IC₅₀ = 117 μM) • DNA supercoiling inhibition (IC₅₀ = 66.8 μM) • Activity against Gram-negative bacteria and Staphylococcus aureus [2] | | Source Literature | Antimicrobial Agents and Chemotherapy, 1987 [1] [2] |

Mechanism of Action Workflow

The following diagram illustrates the hypothesized mechanism of action for this compound, based on the described bioactivity. [2]

> Proposed antibacterial mechanism of this compound via DNA gyrase inhibition.

Research Context and Modern Methods

The primary source for this compound is a 1987 study, placing it in the context of early quinolone antibiotic development [2]. Modern exploratory research for bioactive molecules with unknown targets often employs Computational Target Prediction Tools (CTPTs) [3]. These ligand-based methods work by identifying a "minimum structure" – the crucial part of a molecule responsible for its activity – and using it to find other molecules with the same core, thereby predicting their targets [3]. This represents the contemporary approach to the kind of exploratory research initially conducted on this compound.

References

Ro 14-9578 research protocols antibacterial assays

Ro 14-9578: Core Bioactivity Data

The table below summarizes the available quantitative data for this compound, a tricyclic quinolone analog [1].

| Property | Value / Description |

|---|---|

| Bioactivity | Antibacterial agent; inhibits DNA biosynthesis and DNA supercoiling in E. coli [1]. |

| Target | DNA biosynthesis and supercoiling [1]. |

| Inhibition of DNA Biosynthesis (IC₅₀) | 117 μM (in E. coli) [1]. |

| Inhibition of DNA Supercoiling (IC₅₀) | 66.8 μM (in E. coli) [1]. |

| Antibacterial Spectrum | Active against various Gram-negative bacteria and Staphylococcus aureus [1]. |

| CAS Number | 100891-41-6 [1]. |

| Chemical Formula | C₁₆H₁₃NO₅ [1]. |

| Molar Mass | 299.28 g/mol [1]. |

Standard Antibacterial Assay Protocols

While a dedicated protocol for this compound is not available, the following standardized methods are used for evaluating any antibacterial compound's efficacy and can be directly applied [2].

Protocol 1: Minimum Inhibitory Concentration (MIC) using Broth Microdilution

The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining antibacterial susceptibility in clinical and research settings [2]. It identifies the lowest concentration of an antimicrobial that prevents visible bacterial growth [2].

Workflow Overview

Detailed Procedure [2]

Bacterial Strain Preparation

- Day 1: Using a sterile loop, streak the bacterial strain of interest (e.g., E. coli) onto an LB agar plate. Incubate statically overnight at 37°C.

- Day 2: Inoculate a single colony into 5 mL of LB broth. Incubate overnight at 37°C with agitation (220 rpm).

Inoculum Standardization

- Gently mix the overnight culture and measure its OD600.

- Calculate and dilute the culture in a sterile saline solution (0.85% NaCl) to achieve a standardized inoculum. The target is approximately 5 × 10⁵ CFU/mL.

- Confirm the colony-forming units (CFU) per mL by performing a serial dilution and spot-plating.

Antibiotic Dilution and Assay Setup

- Prepare a two-fold dilution series of this compound in a suitable solvent, then further dilute it in growth medium to create a 2x concentration series.

- In a sterile 96-well plate, combine 50 µL of the 2x antibiotic solution with 50 µL of the standardized bacterial inoculum. Include growth control (no antibiotic) and sterility control (no bacteria) wells.

- Seal the plate and incubate at 37°C for 16-20 hours.

Result Interpretation

- After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of this compound at which no visible growth is observed [2].

Protocol 2: Outer Membrane Permeability Assay

For antibiotics targeting DNA, cell wall integrity is crucial. This assay evaluates the compound's effect on the outer membrane of Gram-negative bacteria [3].

Workflow Overview

Detailed Procedure (Adapted from [3])

Bacterial Culture and Treatment

- Grow E. coli to mid-log phase (OD600 ≈ 0.1) in LB broth.

- Divide the culture into two flasks. Treat one with this compound (at a concentration around its MIC) and the other with an equal volume of solvent as an untreated control.

Sample Processing

- Collect 1-2 mL of culture at various time intervals (e.g., 0, 30, 60, 120 minutes post-treatment).

- Pellet the cells by centrifugation (e.g., 8,935 × g for 10 min).

- Wash the cell pellets twice by resuspending them in 1 mL of a HEPES-glucose assay buffer (5 mM HEPES, 5 mM glucose, pH 7.2) and re-pelleting.

- Finally, resuspend the cells in 1 mL of the same assay buffer.

Fluorescence Measurement

- Add N-Phenyl-1-naphthylamine (NPN) fluorescent probe to the cell suspension (e.g., 8 µL of 500 µM NPN in acetone to 1 mL of cells).

- Vortex the mixture and immediately transfer to a quartz cuvette.

- Measure the fluorescence using a spectrofluorometer with excitation at 350 nm and emission at 420 nm.

Result Interpretation

- An intact outer membrane excludes NPN, resulting in low fluorescence.

- A strong increase in fluorescence intensity over time in the treated sample, compared to the control, indicates that this compound has increased the permeability of the outer membrane [3].

Important Technical Notes

- Quality Control: For reliable MIC assays, it is recommended to use quality control strains with well-characterized MIC values and to perform tests in biological triplicate on different days [2].

- Data Interpretation: MIC data is inherently interval-censored. A reported MIC of 32 μg/mL means the true MIC lies between 16 and 32 μg/mL (a two-fold dilution). Statistical analysis should account for this censoring [4].

- Cytotoxicity Screening: Given that this compound targets DNA processes, assessing cytotoxicity against mammalian cells is a critical step in the early drug development pipeline. This can be done using standard cell viability assays (e.g., MTT, Alamar Blue) on mammalian cell lines [5].

Future Research Directions

The field of antibiotic discovery is leveraging new technologies to overcome challenges. Explainable deep learning models are now being used to identify chemical substructures with antibiotic activity and low cytotoxicity, which could provide further insights into the properties of compounds like this compound [5]. Additionally, research is increasingly focused on understanding the rules of molecular penetration into bacteria to guide the development of more effective agents [6].

References

- 1. - Ro _product_DataBase_PeptideDB 14 9578 [peptidedb.com]

- 2. Antibiotic susceptibility testing using minimum inhibitory concentration... [nature.com]

- 3. Contemporaneous Measurement of Outer and Inner Membrane... [bio-protocol.org]

- 4. Overview of Quantitative Methodologies to Understand ... - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a structural class of antibiotics with ... [nature.com]

- 6. The Science of Antibiotic Discovery [sciencedirect.com]

Ro 14-9578 DNA supercoiling assay protocol

DNA Gyrase Supercoiling Assay Protocol

This protocol is adapted from established methods for assessing the supercoiling activity of E. coli DNA gyrase and is commonly used to screen for inhibitory compounds [1]. The core principle is that active gyrase introduces negative supercoils into relaxed DNA, changing its topology, which can be visualized by agarose gel electrophoresis. An inhibitor would prevent this conversion.

Workflow Overview

The diagram below outlines the key stages of the supercoiling assay.

Materials and Reagents

- Enzyme: Purified E. coli DNA gyrase (GyrA and GyrB subunits). Commercially available enzymes or those purified as described in the literature can be used [1].

- DNA Substrate: Relaxed pBR322 plasmid DNA.

- 5X Supercoiling Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 175 mM potassium glutamate, 50 μg/mL bovine serum albumin (BSA) [1].

- ATP Solution: 20 mM in water, aliquoted and stored at -20°C.

- Test Compound: Ro 14-9578, dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

- Stop Buffer: 77.5 mM Na₂EDTA, 0.77% SDS (Sodium Dodecyl Sulfate) [1].

- Proteinase K: 0.8 mg/mL in 50 mM Tris-HCl, pH 7.9, 1 mM CaCl₂.

- Gel Electrophoresis Reagents: Agarose, TAE (Tris-Acetate-EDTA) or TBE (Tris-Borate-EDTA) buffer, DNA gel loading dye, and a fluorescent DNA stain (e.g., Ethidium Bromide, SYBR Gold).

Step-by-Step Procedure

Prepare Relaxed DNA Substrate

- The supercoiled plasmid (e.g., pBR322) must be relaxed prior to the assay. Incubate the supercoiled plasmid with Calf Thymus Topoisomerase I in its appropriate relaxation buffer for 30 minutes at 37°C [1].

- Heat-inactivate the topoisomerase at 75°C for 10 minutes. Verify complete relaxation by running an aliquot on an agarose gel; relaxed DNA migrates more slowly than supercoiled DNA.

Set Up the Supercoiling Reaction

- Prepare a master mix on ice containing the following components per reaction:

- 6 µL of 5X Supercoiling Assay Buffer

- 1 µL of 20 mM ATP

- 1 U of DNA gyrase

- Nuclease-free water to a final volume of 30 µL (after adding DNA and compound).

- For inhibitor screening, include test compounds. A typical setup is shown in the table below.

Table 1: Example Reaction Setup for Inhibitor Screening | Reaction Component | No Enzyme Control | Enzyme Control (No Inhibitor) | Test Compound | Solvent Control | | :--- | :--- | :--- | :--- | :--- | | Relaxed DNA (0.5 µg) | 0.5 µg | 0.5 µg | 0.5 µg | 0.5 µg | | 5X Assay Buffer | 6 µL | 6 µL | 6 µL | 6 µL | | 20 mM ATP | 1 µL | 1 µL | 1 µL | 1 µL | | Test Compound | - | - | Yes (e.g., 1 µL) | - | | Solvent (e.g., DMSO) | 1 µL | 1 µL | - | 1 µL | | DNA Gyrase | - | 1 U | 1 U | 1 U | | Water | to 30 µL | to 30 µL | to 30 µL | to 30 µL |

- Prepare a master mix on ice containing the following components per reaction:

Incubate and Stop the Reaction

- Mix the reactions gently and incubate at 37°C for 30 minutes.

- Stop each reaction by adding 30 µL of Stop Buffer.

- To digest the gyrase protein and ensure clear visualization of DNA, add 5 µL of Proteinase K solution and incubate for an additional 30 minutes at 37°C [1].

Analyze by Gel Electrophoresis

- Prepare a 0.8% - 1.0% agarose gel in TAE or TBE buffer.

- Load the entire stopped reaction (or a significant portion) mixed with DNA loading dye onto the gel.

- Run the gel at a constant voltage (e.g., 90V) for 2-3 hours, or until bands are sufficiently resolved.

- Stain the gel with a fluorescent DNA stain (e.g., Ethidium Bromide or SYBR Gold) according to standard protocols and visualize under UV light.

Key Considerations for a Robust Assay

- Troubleshooting: A loss of activity in the enzyme control can indicate deteriorated ATP. Adding fresh ATP can resolve this [2]. Contaminating nucleases can cause non-specific nicking, increasing the open-circular DNA band [2].

- Critical Interpretation: The presence of DNA intercalators (like Ethidium Bromide) in the gel tank can drastically alter DNA mobility and lead to confusing results. Ensure gels and buffers are free of such contaminants [2].

- Quantification: For quantitative analysis, the intensity of the supercoiled DNA band can be measured using densitometry software. The percentage of supercoiled DNA formed in the presence of an inhibitor relative to the enzyme control can be used to calculate an IC₅₀ value for the compound.

Alternative Targets and Adaptations

While this protocol focuses on DNA gyrase, supercoiling assays can be adapted for other topoisomerases. The table below compares different enzymes you might investigate if this compound has a different known target.

Table 2: Topoisomerases as Potential Targets for Supercoiling Assays

| Enzyme | Organism | Primary Function | Key Cofactor | Relevant Assay Notes |

|---|---|---|---|---|

| DNA Gyrase | Bacteria (e.g., E. coli) | Introduces negative supercoils; removes positive supercoils [1]. | ATP | The only topoisomerase that can actively introduce negative supercoils into relaxed DNA [1]. |

| Reverse Gyrase | Archaea (e.g., Sulfolobus) & some Bacteria | Introduces positive supercoils [3]. | ATP | Active at high temperatures (75°C+). A non-hydrolyzable ATP analog supports reduced activity [3]. |

| Topoisomerase IV | Bacteria | Decatenates chromosomes; relaxes negative supercoils [1]. | ATP | Distinguish from gyrase by using a decatenation assay or specific inhibitors. |

References

Ro 14-9578 minimum inhibitory concentration testing

Compound Profile: Ro 14-9578

This compound is a tricyclic quinolone analog investigated for its antibacterial properties [1]. Its mechanism of action and key in vitro activity data are summarized below.

Mechanism of Action: this compound functions by inhibiting two critical bacterial processes [1]:

- DNA Supercoiling: It interferes with the enzymes responsible for managing DNA topology.

- DNA Biosynthesis: It prevents the synthesis of new DNA strands. In Escherichia coli, the half-maximal inhibitory concentration (IC50) for DNA biosynthesis is 117 μM, while for DNA supercoiling it is 66.8 μM [1].

Antibacterial Spectrum: The compound exhibits inhibitory effects against a range of Gram-negative bacteria and Staphylococcus aureus [1].

| Parameter | Detail |

|---|---|

| Molecular Weight | 299.28 g/mol [1] |

| Chemical Formula | C₁₆H₁₃NO₅ [1] |

| CAS Number | 100891-41-6 [1] |

| Primary Mechanism | Inhibition of DNA supercoiling and biosynthesis [1] |

| IC50 (DNA Biosynthesis in E. coli) | 117 μM [1] |

| IC50 (DNA Supercoiling in E. coli) | 66.8 μM [1] |

Protocol for Minimum Inhibitory Concentration (MIC) Testing

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that completely prevents visible growth of a microorganism under standardized in vitro conditions [2]. The following protocol outlines the standard broth microdilution method, commonly used for such determinations [2].

Principle

MIC tests quantify the in vitro susceptibility of a bacterial strain to an antibiotic. Serial dilutions of the antibiotic are prepared in a broth medium, inoculated with a standardized number of bacteria, and incubated. The MIC is determined by visual inspection of growth inhibition [2].

Materials and Reagents

- Antibiotic Stock Solution: this compound. Dissolve in an appropriate solvent based on its chemical properties [2].

- Growth Media: Mueller-Hinton Broth (MHB) is the standard for non-fastidious bacteria. For specific fastidious organisms, supplements like lysed horse blood or β-NAD may be required [2].

- Test Organism: Fresh, pure subculture of the target bacterial strain.

- Sterile Equipment: Multi-well microdilution trays, pipettes, tips, and sterile saline (0.85% NaCl).

Methodological Workflow

The entire process of preparing and reading a broth microdilution MIC test is summarized in the following workflow:

Step-by-Step Procedure

Preparation of Antibiotic Dilutions:

- Prepare a stock solution of this compound at a high concentration (e.g., 1024 μg/mL) in the correct solvent [2].

- Perform a series of two-fold dilutions in MHB across the wells of a microdilution tray to achieve a concentration range (e.g., from 512 μg/mL down to 0.125 μg/mL).

Preparation of Inoculum:

- Adjust the turbidity of a bacterial suspension in saline to a 0.5 McFarland standard, which equates to approximately 1-2 x 10⁸ CFU/mL.

- Further dilute this suspension in broth or saline to achieve a final concentration of about 5 x 10⁵ CFU/mL in each test well.

Inoculation and Incubation:

- Add the standardized bacterial inoculum to each well of the microdilution tray, ensuring an equal volume in each.

- Include control wells: Growth control (broth + inoculum, no antibiotic) and sterility control (broth only).

- Seal the tray and incubate at 35±2°C for 16-20 hours under ambient atmosphere.

Reading and Interpretation:

- After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth.

- Compare the turbidity in the test wells to the growth control well.

- Interpret the MIC value using established clinical breakpoints (e.g., from EUCAST or CLSI guidelines) to categorize the organism as susceptible, intermediate, or resistant. Note: Specific breakpoints for this compound are not established.

- Run quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) concurrently to ensure the test's validity [2].

Key Considerations for MIC Testing

Adherence to the following factors is critical for reliable and reproducible MIC results [2]:

| Factor | Consideration & Impact |

|---|---|

| Culture Medium | Use Mueller-Hinton Broth/Agar. Ion concentration (especially Ca²⁺ and Mg²⁺) can affect the activity of some antibiotics. |

| Inoculum Size | Standardization is crucial. A heavier inoculum can lead to a higher MIC, potentially falsely indicating resistance. |

| Incubation Conditions | Time (16-20h), temperature (35±2°C), and atmosphere must be strictly controlled. |

| Antibiotic Properties | The stability of this compound in solution and its storage conditions must be considered to maintain potency. |

Research Applications and Future Directions

The data generated from MIC testing and mechanistic studies form the foundation for advanced research. The diagram below illustrates a potential integrated workflow for drug development.

- Guiding Drug Development: MIC data helps prioritize lead compounds for further development. The specific activity against S. aureus and Gram-negative bacteria makes this compound a candidate for further investigation [1].

- Informing PK/PD Studies: The MIC value is central to Pharmacokinetic/Pharmacodynamic (PK/PD) analysis, which predicts dosing regimens required for clinical efficacy [2].

- Understanding Resistance: Monitoring changes in MIC over time can provide early insights into the emergence of bacterial resistance mechanisms.

Experimental Design Considerations

For researchers designing studies with this compound, consider these points:

- Solubility and Stability: Confirm the optimal solvent for this compound and establish the stability of the compound in solution and culture media over the incubation period.

- Spectrum Determination: Expand testing to a wider, clinically relevant panel of bacterial strains to fully define its spectrum of activity.

- Resistance Selection: Conduct experiments to investigate the potential for and mechanisms of resistance development against this tricyclic quinolone analog.

Important Note

This document is intended for research use only. This compound is a controlled substance and not approved for therapeutic use [1].

References

Ro 14-9578 bacterial cell culture treatment methods

General Bacterial Culture and Treatment Protocols

Although not specific to Ro 14-9578, the search results provide detailed, standard protocols for working with bacterial cultures in a research setting, which form the foundation of any treatment experiment.

The table below summarizes key materials and steps from a standard bacterial transformation protocol [1]:

| Item / Step | Description / Specification |

|---|---|

| Common Bacterial Strains | DH5α, TOP10, MACH1, NEB stable |

| Culture Media | LB Agar & LB Broth |

| Critical Steps | • Thaw competent cells on ice • Heat shock at 42°C for 45 seconds • Outgrowth in LB broth before plating | | Selection Method | Antibiotic in LB agar (e.g., 50 µg/mL Kanamycin, 100 µg/mL Ampicillin) | | Confirmation | Restriction digest & plasmid sequencing |

For inoculating a liquid culture, which is often a step in treatment experiments, the standard method is [2]:

- Prepare liquid LB media.

- Add the appropriate antibiotic to the correct concentration for selection.

- Using a sterile tool, pick a single bacterial colony from an agar plate.

- Drop the colony into the liquid LB with antibiotic and swirl.

- Incubate the culture tube or flask at 37°C for 12–18 hours in a shaking incubator to ensure proper aeration.

Conceptual Signaling Pathway for an Antibacterial Compound

Based on the general mechanisms of bioactive molecules, you can use the following Graphviz diagram as a conceptual framework. It illustrates how a compound like this compound might interfere with bacterial signaling to exert its effect.

The DOT script below generates a diagram showing a hypothetical signaling pathway:

This conceptual model is based on established bacterial signaling mechanisms where small molecules can interfere with pathways like quorum sensing (extracellular communication) and cyclic dinucleotide signaling (intracellular signaling) to disrupt processes like virulence and biofilm formation [3].

References

Ro 14-9578 molecular docking studies

Background of Ro 14-9578

This compound is mentioned in the context of studies on quinolone analogs. It was described as a tricyclic compound whose mechanism of action, like other quinolones, involves inhibiting bacterial DNA gyrase [1]. DNA gyrase is a type II topoisomerase enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial drugs [2].

Proposed Molecular Docking Protocol

This protocol outlines the steps for performing molecular docking studies with this compound, focusing on DNA gyrase as its putative target. The workflow for this protocol is summarized in the diagram below.

System Preparation

Target Protein Preparation

- Source: Retrieve the three-dimensional structure of the DNA gyrase enzyme from a public database. A suitable starting point could be the Staphylococcus aureus DNA gyrase structure (PDB ID: 3TTZ), which is available in the Protein Data Bank (PDB) [2].

- Processing: Using molecular visualization software like PyMOL and preparation tools such as AutoDockTools, you should:

- Remove all water molecules and any non-essential co-crystals (e.g., native ligands, ions).

- Add polar hydrogen atoms to the protein structure.

- Assign atomic charges (e.g., Gasteiger charges).

- Save the final prepared protein in the PDBQT file format, which is required for docking with AutoDock [2] [3].

Ligand Preparation

- Structure Modeling: As the specific 3D structure of this compound may not be readily available in a database, you will likely need to build it using a chemical drawing program like ChemDraw or Avogadro.

- Energy Minimization: Optimize the geometry of the sketched structure using molecular mechanics force fields (e.g., MMFF94) to obtain a stable, low-energy 3D conformation.

- File Conversion: Convert the energy-minimized structure into the PDBQT format using AutoDockTools, ensuring the correct assignment of rotatable bonds [4].

Docking Execution

- Active Site Definition: The binding site on DNA gyrase can be defined by the coordinates of a known inhibitor co-crystallized with the enzyme. For PDB 3TTZ, the location of the native ligand provides a reference for defining the grid box [2].

- Docking Software and Parameters: Use a docking program like AutoDock or GOLD.

- Software: AutoDock is widely used and well-documented [5] [2].

- Algorithm: Employ the Genetic Algorithm (GA), which is effective for exploring ligand conformational flexibility.

- Key Parameters:

- Number of GA runs:

100 - Population size:

150 - Maximum number of energy evaluations:

25,000,000 - Grid box dimensions and center: Set to encompass the defined active site.

- Number of GA runs:

The table below outlines the key parameters for a docking simulation using AutoDock.

| Parameter Category | Specific Setting | Purpose/Rationale |

|---|---|---|

| Docking Algorithm | Genetic Algorithm (GA) | Robust search for global minimum; handles ligand flexibility [5]. |

| Number of GA Runs | 100 | Provides sufficient sampling of conformational space for result reliability. |

| Population Size | 150 | Larger population increases search space exploration [4]. |

| Maximum Energy Evaluations | 25,000,000 | Allows complex calculations to converge to a stable solution. |

| Grid Box Dimensions | e.g., 60x60x60 points | Must be large enough to encompass entire protein binding site [2]. |

| Grid Point Spacing | 0.375 Å | Standard resolution for balancing computational cost and accuracy. |

Results Validation

- Pose Clustering and Scoring: After docking, analyze the results by clustering the resulting ligand poses based on their Root-Mean-Square Deviation (RMSD). The pose with the most favorable (lowest) binding free energy (ΔG in kcal/mol) and belonging to the largest cluster is typically selected as the best prediction of the binding mode [2].

- Interaction Analysis: Visually inspect the top-ranked pose using software like PyMOL, UCSF Chimera, or Discovery Studio. Look for key molecular interactions, such as:

- Hydrogen bonds with key amino acid residues.

- Hydrophobic interactions.

- π-π or π-cation stacking.

- Advanced Validation via Molecular Dynamics (MD): To assess the stability of the predicted protein-ligand complex and account for protein flexibility, run a Molecular Dynamics (MD) simulation using software like GROMACS. A simulation of 100 nanoseconds is often a good starting point. Analyze the trajectory for stability using metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF) [2]. The binding free energy can be more accurately calculated using methods like MM/PBSA (gmx_MMPBSA) on frames extracted from the MD trajectory [2].

Visualization of Protein-Ligand Interactions

To effectively communicate the predicted binding mode of this compound, creating a clear diagram of its interactions is crucial. The following DOT language script can be used to generate a schematic of these key interactions.

Important Considerations & Best Practices

- Account for Protein Flexibility: Standard docking often treats the protein as rigid. For more accurate results, consider using ensemble docking with multiple protein conformations or integrating Molecular Dynamics (MD) simulations to capture the dynamic nature of the binding site [5] [4].

- The Role of Water Molecules: Water molecules can be crucial mediators in protein-ligand binding. Some advanced docking programs like GOLD allow for the explicit treatment of water molecules, letting you model whether a key water is displaced or conserved in the binding interface [6].

- Experimental Validation is Crucial: It is vital to remember that computational predictions, no matter how sophisticated, are hypothetical. The docking results for this compound must be validated with experimental assays, such as measuring its minimum inhibitory concentration (MIC) against relevant bacterial strains or conducting enzyme inhibition studies on DNA gyrase [2].

References

- 1. Methods of Synthesizing the Quinolone Ring System [semanticscholar.org]

- 2. An in-silico approach to target multiple proteins involved in ... [pmc.ncbi.nlm.nih.gov]

- 3. In silico molecular screening of bioactive natural compounds ... [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery and Molecular Docking - Special Issue [mdpi.com]

- 5. Recent Advances in Molecular Docking for the Research ... [pmc.ncbi.nlm.nih.gov]

- 6. Modeling water molecules in protein-ligand docking using ... [pubmed.ncbi.nlm.nih.gov]

Application Note: A Generalized Protocol for Evaluating Novel Antibiotic Compounds

This document outlines a standardized experimental framework for the preliminary evaluation of a novel antibiotic agent, designed to determine in vitro potency, mechanism of action, and resistance potential [1].

Introduction

The discovery and development of new antibiotics are critical in addressing the global public health threat of antimicrobial resistance (AMR) [2]. The initial profiling of any new compound requires a rigorous, multi-stage experimental approach to establish its efficacy and potential for clinical use. This protocol details the essential in vitro experiments that constitute the foundation of antibiotic research, from initial susceptibility testing to more complex mechanistic studies [3]. The assays described herein are designed to be adaptable for a wide range of bacterial organisms and antimicrobial agents.

Experimental Design & Workflow

The evaluation process follows a logical sequence, beginning with basic potency measurements and progressing to more complex analyses. The following workflow visualizes the key stages and decision points in this process.

Key Experimental Protocols

3.1 In Vitro Susceptibility Testing: MIC and MBC Determination

The minimal inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The minimal bactericidal concentration (MBC) is the lowest concentration that kills ≥99.9% of the initial bacterial inoculum [4].

- Method: Broth microdilution is the reference method, performed in 96-well microtiter plates according to standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI) [4].

- Procedure:

- Prepare a logarithmic dilution series of the antibiotic in a suitable broth medium (e.g., Mueller-Hinton Broth).

- Standardize the bacterial inoculum to a concentration of approximately 5 × 10^5 CFU/mL in each well.

- Incubate the plates at 35±2°C for 16-20 hours.

- The MIC is the lowest well concentration with no visible turbidity.

- For MBC, subculture from clear wells onto antibiotic-free agar plates. The MBC is the lowest concentration yielding no growth on the subculture.

3.2 Time-Kill Kinetics Assay

This assay evaluates the rate and extent of bactericidal activity over time [5].

- Method: Bacteria are exposed to a range of antibiotic concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC), and viable counts are performed at regular intervals.

- Procedure:

- Inoculate flasks containing broth and antibiotic with a standardized bacterial culture.

- Incubate with shaking at 37°C.

- Sample at pre-defined timepoints (e.g., 0, 2, 4, 6, 8, 12, 24 hours).

- Serially dilute samples, plate on agar, and count colonies after incubation.

- A ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

Data Presentation and Analysis

Table 1: Example MIC and MBC Data for a Novel Compound Against Reference Strains

| Bacterial Strain (ATCC) | MIC (μg/mL) | MBC (μg/mL) | MBC/MIC Ratio | Interpretation |

|---|---|---|---|---|

| Staphylococcus aureus 29213 | 1.0 | 2.0 | 2 | Bactericidal |

| Escherichia coli 25922 | 4.0 | 16.0 | 4 | Bactericidal |

| Pseudomonas aeruginosa 27853 | 8.0 | >32.0 | >4 | Bacteriostatic |

| Enterococcus faecalis 29212 | 2.0 | 4.0 | 2 | Bactericidal |

Table 2: Key Parameters in Time-Kill Kinetics Assay

| Parameter | Definition | Significance |

|---|---|---|

| Bactericidal Activity | ≥3-log10 reduction in CFU/mL within 24h [5] | Indicates the compound kills bacteria effectively. |

| Bacteriostatic Activity | <3-log10 reduction in CFU/mL | Indicates the compound only inhibits growth. |

| Time-Dependent Killing | Efficacy depends on time concentration exceeds MIC [1] | Dosing strategy should aim to maximize exposure time. |

| Concentration-Dependent Killing | Efficacy depends on peak concentration relative to MIC [1] | Dosing strategy should aim for high peak levels. |

Troubleshooting and Technical Notes

- Inoculum Effect: A significant increase in MIC with an increase in bacterial inoculum size can indicate potential efficacy issues in high-burden infections. This is a known effect with some β-lactam antibiotics [1].

- Media pH and Cations: The activity of certain antibiotics (e.g., aminoglycosides) can be highly dependent on the pH and divalent cation concentration of the test medium. Ensure media is consistent with standard guidelines.

- PK/PD Integration: Early integration of pharmacokinetic/pharmacodynamic (PK/PD) analysis is crucial. Determine whether the antibiotic exhibits time-dependent or concentration-dependent killing to inform optimal dosing regimen design for future in vivo studies [1].

How to Proceed with Ro 14-9578 Research

Since specific information on "this compound" is not available in the current literature, you may need to:

- Consult historical archives or pharmaceutical patent databases, as the "Ro" prefix suggests it may be a compound from Roche's historical pipeline.

- Adapt the general protocols provided above, using the compound's specific molecular structure and hypothesized mechanism of action to design targeted experiments.

- Explore modern alternatives: The field is advancing with new classes of antibiotics, such as zosurabalpin for CRAB infections, which employ novel mechanisms like disrupting outer membrane transport [2].

References

- 1. Methodology in improving antibiotic implementation policies [pmc.ncbi.nlm.nih.gov]

- 2. First antibiotic in 50 years to tackle superbug nears approval [labiotech.eu]

- 3. Antibiotic Resistance Methods and Protocols [link.springer.com]

- 4. Protocols | Antimicrobial Resistance [nature.com]

- 5. Antimicrobial effect of blue light on antibiotic-sensitive and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes for Bacterial Target Identification of Ro 14-9578

Introduction to Ro 14-9578

This compound is a chemical compound recognized in the class of tricyclic quinolones and has been investigated for its antibacterial properties [1]. Historical records from the MeSH database classify it under anti-infective agents and quinolones, with initial source literature dating back to 1987 [2]. The core challenge today is determining its precise mechanism of action and molecular target within bacterial cells, a process critical for understanding its efficacy, potential for resistance, and further drug optimization.

Overview of Target Identification Strategies

Target identification is a foundational step in the drug discovery process, essential for understanding a compound's mode of action [3]. Strategies can be broadly categorized into affinity-based methods and label-free methods. The selection between these approaches depends on factors such as the chemical modifiability of the compound, the available resources, and the biological context [3].

The table below summarizes the primary experimental approaches for target identification:

Table 1: Comparison of Key Target Identification Methods

| Method | Core Principle | Key Requirement | Key Advantage | Primary Limitation |

|---|---|---|---|---|

| On-Bead Affinity Matrix [3] | Small molecule is covalently linked to solid beads to purify target proteins from a lysate. | A known, non-critical site on the molecule for linker attachment. | Preserves the molecule's original activity if linked correctly. | Potential for non-specific binding to the matrix. |

| Biotin-Tagged Pull-Down [3] | Biotin-tagged molecule isolates targets using streptavidin-coated beads. | A site for biotin tagging that does not disrupt bioactivity. | Simple, low-cost purification with high affinity. | Harsh elution conditions may denature proteins; tag can affect cell permeability. |

| Photoaffinity Tagging (PAL) [3] | A photoreactive group on the probe forms a permanent covalent bond with the target upon UV exposure. | Incorporation of a photoreactive group (e.g., diazirine) and an affinity tag. | High specificity; captures transient/weak interactions; reduces false positives. | More complex probe synthesis is required. |

| Label-Free Methods [3] | Utilizes the native molecule without tags, often relying on cellular or proteomic changes. | No chemical modification of the compound. | Avoids potential artifacts introduced by tagging. | Can be indirect and require extensive downstream validation. |

Detailed Experimental Protocols

Protocol: Biotin-Tagged Affinity Pull-Down

This protocol is a widely used affinity-based method to isolate and identify protein targets directly from a bacterial cell lysate [3].

3.1.1 Reagents and Equipment

- Purified this compound analog with a biotin tag attached via a chemical linker (e.g., PEG spacer).

- Streptavidin-coated magnetic beads.

- Lysis Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.5% NP-40, pH 7.4, supplemented with protease inhibitors.

- Wash Buffer: Lysis buffer without detergent.

- Elution Buffer: 1X SDS-PAGE loading buffer with 2mM biotin or 20mM DTT.

- Centrifuges, rotator, SDS-PAGE equipment, and mass spectrometry system.

3.1.2 Step-by-Step Procedure

- Cell Lysis: Harvest bacterial cells and lyse them in a sufficient volume of ice-cold Lysis Buffer. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

- Bead Preparation: Pre-wash the streptavidin-coated magnetic beads three times with Lysis Buffer.

- Pre-clearing: Incubate the clarified lysate with bare streptavidin beads for 30 minutes at 4°C to remove proteins that bind non-specifically to the beads or matrix. Collect the supernatant.

- Affinity Purification: Incubate the pre-cleared lysate with the biotin-tagged this compound probe for 2-4 hours at 4°C with gentle rotation.

- Capture: Add the pre-washed streptavidin beads to the lysate-probe mixture and incubate for an additional 1 hour.

- Washing: Pellet the beads and carefully remove the supernatant. Wash the beads stringently 3-5 times with 1 mL of Wash Buffer to remove unbound proteins.

- Elution: Elute the bound proteins by resuspending the beads in Elution Buffer and heating at 95°C for 10 minutes.

- Analysis: Separate the eluted proteins by SDS-PAGE. Excise protein bands of interest, digest them with trypsin, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Photoaffinity Labeling (PAL) with Click Chemistry

PAL is particularly powerful for capturing transient interactions and can be combined with click chemistry for versatile detection [3].

3.2.1 Reagents and Equipment

- This compound analog featuring a photoreactive group (e.g., trifluoromethylphenyl diazirine) and an alkyne handle.

- UV light source (e.g., 365 nm).

- Azide-functionalized affinity tag (e.g., azide-biotin or azide-fluorophore).

- Click chemistry reagents: Copper(II) sulfate, Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), and sodium ascorbate.

- Standard cell culture and lysis materials.

3.2.2 Step-by-Step Procedure

- Cellular Treatment: Treat live bacterial cells or cell lysate with the diazirine- and alkyne-containing this compound probe. Allow the probe to bind its targets under physiological conditions in the dark.

- Photo-Crosslinking: Irradiate the sample with UV light (e.g., 365 nm for 10-15 minutes on ice) to activate the diazirine group, covalently linking the probe to its target protein(s).

- Cell Lysis: If using whole cells, lyse the cells after crosslinking.

- Click Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to conjugate the azide-biotin tag to the alkyne on the probe-bound targets.

- Target Enrichment and Identification: Proceed with streptavidin-based pull-down (as in Section 3.1.2, steps 5-8), followed by SDS-PAGE and LC-MS/MS analysis.

Workflow Visualization

The following diagram illustrates the logical sequence of the key experimental protocols described above, highlighting the decision points between different methodological pathways.

Figure 1: Experimental Workflow for Target Identification. This diagram outlines the decision-making process for selecting the appropriate target identification strategy based on the modifiability of the compound and the nature of the interaction.

Data Analysis and Validation

Following mass spectrometry, bioinformatic analysis is crucial. Proteins are identified by searching fragmented spectra against bacterial protein databases. Confidence in a candidate target increases if it is the only protein or a known target class (like DNA gyrase for quinolones) consistently enriched in multiple experimental replicates compared to negative controls.

Essential validation experiments include:

- Genetic Validation: Demonstrating that overexpression of the candidate target gene confers resistance to this compound, or that gene deletion/knockdown increases susceptibility.

- Biophysical Validation: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding affinity between the native this compound and the purified recombinant target protein.

- Functional Validation: Showing that this compound inhibits the target's enzymatic or biological function in a dose-dependent manner in vitro.

Conclusion

Identifying the bacterial target of this compound requires a systematic application of modern chemical biology and proteomic techniques. While the specific data for this compound is not available in contemporary literature, the protocols outlined here—particularly the highly specific photoaffinity labeling and the robust biotin-tagged pull-down—provide a reliable and detailed roadmap for researchers to uncover its mechanism of action. Success in this endeavor will facilitate the rational development of novel tricyclic quinolone-based antibacterial agents.

References

Application Notes: Ro 14-9578, a Tricyclic Quinolone Analog

Introduction Ro 14-9578 is a tricyclic quinolone analog investigated for its antibacterial properties [1] [2] [3]. A pivotal 1987 study by Georgopapadakou et al. established that its mechanism of action is analogous to that of classical quinolone antibiotics, primarily through the inhibition of the bacterial enzyme DNA gyrase (topoisomerase II) [4]. This finding was significant as it demonstrated that a bicyclic quinolone nucleus is not essential for anti-gyrase activity [4]. The compound exhibits activity against various Gram-negative bacteria and Staphylococcus aureus [2] [3].

Mechanism of Action The primary mechanism of this compound is the inhibition of DNA gyrase, an essential bacterial enzyme that catalyzes the ATP-dependent negative supercoiling of double-stranded DNA [4] [5]. This inhibition disrupts DNA replication and transcription, leading to bacterial cell death.

The following diagram illustrates the proposed mechanism of action and its consequences based on the studied effects of this compound:

Quantitative Activity Data The table below summarizes the key quantitative data for this compound's inhibitory activity from in vitro assays.

Table 1: Inhibitory Activity of this compound in *Escherichia coli*

| Assay Type | IC₅₀ Value | Description |

|---|---|---|

| DNA Supercoiling | 66.8 μM | Concentration that inhibits 50% of DNA gyrase-mediated supercoiling activity [2] [3]. |

| DNA Biosynthesis | 117 μM | Concentration that inhibits 50% of cellular replicative DNA synthesis [2] [3]. |

Experimental Protocols

The following protocols are reconstructed based on the methodologies referenced in the foundational study [4].

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of this compound in inhibiting DNA gyrase-catalyzed supercoiling of relaxed DNA.

Materials:

- Purified E. coli DNA gyrase

- Relaxed plasmid DNA (e.g., pBR322)

- Supercoiling assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% w/v glycerol)

- This compound (serial dilutions in DMSO)

- Stop solution (e.g., 1% SDS, 50 mM EDTA)

- Agarose gel electrophoresis equipment

- Gel stain (e.g., ethidium bromide)

Procedure:

- Reaction Setup: In a series of microcentrifuge tubes, add the supercoiling assay buffer, relaxed plasmid DNA, and purified DNA gyrase.

- Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a negative control (no inhibitor) and a vehicle control (DMSO only).

- Incubation: Incubate the reactions at 37°C for 30-60 minutes.

- Reaction Termination: Stop the reactions by adding an appropriate volume of stop solution.

- Analysis: Load the samples onto an agarose gel and run electrophoresis. Visualize the DNA under UV light.

- Data Analysis: The degree of supercoiling is observed by the change in plasmid DNA mobility. The IC₅₀ is the concentration of this compound that inhibits 50% of the supercoiling activity compared to the negative control.

Protocol 2: Bacterial DNA Biosynthesis Inhibition Assay

Objective: To measure the inhibition of cellular DNA synthesis in E. coli by this compound.

Materials:

- E. coli culture in log-phase growth

- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

- Radiolabeled DNA precursor (e.g., [³H]-thymidine)

- This compound (serial dilutions)

- Cell harvester and filters for radioactivity measurement, or a scintillation counter

- Trichloroacetic acid (TCA)

Procedure:

- Culture Preparation: Grow E. coli to mid-log phase in the appropriate medium.

- Compound Exposure: Distribute the culture into tubes containing different concentrations of this compound. Include an untreated control.

- Pulse-Labeling: After a brief incubation with the compound, add the radiolabeled thymidine to each culture for a short pulse (e.g., 10-20 minutes).

- Reaction Termination: Stop incorporation by placing tubes on ice and adding cold TCA.

- Precipitation and Measurement: Precipitate the acid-insoluble nucleic acids on ice, collect the precipitate on filters, and wash thoroughly. Measure the incorporated radioactivity using a scintillation counter.

- Data Analysis: The percentage of DNA synthesis inhibition is calculated by comparing the radioactivity in the compound-treated samples to the untreated control. The IC₅₀ is the concentration that causes 50% inhibition.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To assess the antibacterial activity of this compound against various bacterial strains.

Materials:

- Bacterial strains (e.g., E. coli, S. aureus)

- Cation-adjusted Mueller-Hinton Broth (CAMHB)

- Sterile test tubes or microtiter plates

- This compound (stock solution)

Procedure:

- Broth Dilution: Prepare a two-fold serial dilution of this compound in CAMHB in tubes or wells.

- Inoculation: Standardize the bacterial suspension to approximately 5 x 10⁵ CFU/mL and add it to each tube/well containing the drug dilutions.

- Incubation: Incubate the plates/tubes at 37°C for 16-20 hours.

- Result Reading: The MIC is the lowest concentration of this compound that completely prevents visible growth of the organism.

The experimental workflow for these key assays is summarized below:

Conclusion

This compound serves as a historically important compound that helped define the structure-activity relationship of quinolone antibiotics, proving that a tricyclic core can effectively inhibit DNA gyrase [4]. The protocols outlined here provide a framework for confirming its mechanism of action. Future research could focus on profiling this compound against modern multidrug-resistant bacterial strains and further elucidating its binding mode with gyrase through structural studies.

References

- 1. This compound [targetmol.com]

- 2. This compound | Bacteriostatic Agent [medchemexpress.com]

- 3. - Ro _product_DataBase_PeptideDB 14 9578 [peptidedb.com]

- 4. Monocyclic and tricyclic analogs of quinolones: mechanism of action [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Mechanisms of cephalosporin... | Semantic Scholar of action [semanticscholar.org]

Application Notes: Ro 14-9578 - A Tricyclic Quinolone Analog

1.0 Compound Profile & Introduction Ro 14-9578 is identified as a tricyclic quinolone analog that functions as an antibacterial agent [1]. Its primary significance in research stems from the finding that a bicyclic quinolone nucleus is not an absolute requirement for antibacterial activity. Studies have demonstrated that its mechanism of action and antibacterial effects are comparable to those of classical quinolones like nalidixic acid and oxolinic acid [2] [3]. This makes it a valuable compound for probing the structural tolerances of the quinolone pharmacophore.

2.0 Mechanism of Action The compound exerts its antibacterial effect by targeting DNA gyrase, a critical bacterial enzyme responsible for supercoiling DNA. Inhibition of this enzyme leads to disruption of DNA replication and ultimately bacterial cell death [2].

- Key Evidence:

- Inhibition of DNA Synthesis: this compound effectively inhibits replicative DNA biosynthesis in bacteria [2].

- Effects on Cell Morphology: The compound induces morphological changes in bacterial cells consistent with the action of known DNA gyrase inhibitors [2].

- Direct Enzyme Inhibition: It inhibits the gyrase-catalyzed supercoiling of DNA in cell-free systems [2].

3.0 Structure-Activity Relationship (SAR) Analysis The core discovery related to this compound is that a tricyclic core can successfully replace the classic bicyclic quinolone structure while maintaining the mechanism of action and antibacterial activity [2] [3]. This suggests that the spatial orientation of key functional groups crucial for interacting with the gyrase enzyme can be maintained in a more complex ring system.

The following workflow outlines a general approach for SAR analysis, which can be applied to compounds like this compound. This methodology is adapted from computational target prediction principles where full quantitative data is scarce [4].

4.0 Experimental Data & Protocols The search results did not contain the detailed, step-by-step methodologies for all key experiments. However, the foundational observations and some chemical data are available.

Table 1: Chemical and Biological Profile of this compound

| Property | Value / Description | Source |

|---|---|---|

| Chemical Class | Tricyclic quinolone analog | [2] [1] |

| CAS Number | 100891-41-6 | [1] |

| Molecular Formula | C₁₆H₁₃NO₅ | [1] |

| Molecular Weight | 299.28 g/mol | [1] |

| Mechanism of Action | DNA gyrase (topoisomerase II) inhibition | [2] |

| Antibacterial Activity | Comparable to nalidixic and oxolinic acids | [2] |

Table 2: Summary of Key Biological Assays and Findings for this compound

| Assay Type | Organism/System | Key Finding / Outcome | | :--- | :--- | :--- | | Antibacterial Activity | Escherichia coli, Staphylococcus aureus | Showed measurable antibacterial activity. | [2] | | DNA Biosynthesis Inhibition | Bacterial cells | Inhibition of replicative DNA synthesis observed. | [2] | | Cell Morphology Effects | Bacterial cells | Induced changes consistent with DNA gyrase inhibitors. | [2] | | DNA Supercoiling Inhibition | Cell-free enzyme assay | Directly inhibited gyrase-catalyzed DNA supercoiling. | [2] |

Protocol 1: General Guidance for DNA Gyrase Supercoiling Inhibition Assay While exact protocol details for this compound are not provided in the search results, the following is a standard approach for this type of experiment, based on the cited findings [2].

- Objective: To assess the ability of this compound to directly inhibit the supercoiling activity of DNA gyrase.

- Principle: Relaxed circular DNA plasmid is used as a substrate. Active gyrase introduces supercoils, increasing the plasmid's electrophoretic mobility. Inhibition by a compound results in the persistence of the relaxed form.

- Materials:

- Purified DNA gyrase enzyme.

- Relaxed plasmid DNA (e.g., pBR322).

- Reaction buffer (containing ATP, Mg²⁺).

- Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

- Controls: No-drug control (positive supercoiling), reference inhibitor (e.g., oxolinic acid), solvent control.

- Method:

- Set up reaction mixtures containing buffer, enzyme, plasmid DNA, and varying concentrations of this compound.

- Incubate at an optimal temperature (e.g., 37°C) for 30-60 minutes.

- Stop the reaction by adding a stopping solution (e.g., containing SDS and proteinase K).

- Analyze the DNA products by agarose gel electrophoresis.

- Visualize the DNA bands under UV light after staining with ethidium bromide.

- Expected Outcome: A dose-dependent decrease in the formation of supercoiled DNA, with a corresponding increase in the relaxed DNA form, indicates successful inhibition.

Protocol 2: In-silico SAR Table Generation For a systematic analysis of structure-activity relationships, an in-silico approach can be employed once a dataset of analogs is available [5].

- Objective: To generate an SAR table that correlates structural variations in the tricyclic scaffold with biological activity data.

- Software: Chemoinformatics toolkits (e.g., JChem for Office, ChemAxon).

- Method:

- R-group Decomposition: Define the core tricyclic structure of this compound. Decompose a library of analogous structures, assigning substituents to specific R-group positions (R1, R2, etc.).

- Data Alignment: Compile biological data (e.g., MIC, IC₅₀ in gyrase assay) for each analog in the dataset.

- SAR Table Generation: Use the software's SAR table function to create a matrix. Rows and columns represent different R-groups, and cell values display the average biological activity for molecules sharing that specific combination of substituents.

- Analysis: Identify trends where specific substituents at particular positions enhance or diminish antibacterial potency.

Research Limitations & Notes

- Information Gap: The most detailed mechanistic study on this compound is from 1987 [2]. There is a significant lack of recent research or publicly available data on its synthesis, comprehensive SAR, pharmacokinetics, and toxicity profile.

- Data Scarcity: The search yielded no quantitative data on Minimum Inhibitory Concentrations (MICs) against a broad panel of bacterial strains, which is critical for a full SAR analysis.

Proposed Research Directions

To advance the understanding of tricyclic quinolone analogs like this compound, future work could focus on:

- Synthetic Exploration: Systematically synthesizing analogs with modifications to the tricyclic core and its substituents.

- Computational Modeling: Employing molecular docking studies to understand the binding mode of the tricyclic scaffold within the DNA gyrase binding site.

- Profiling Against Resistant Strains: Evaluating its activity against quinolone-resistant bacterial strains to determine the potential to overcome common resistance mechanisms.

Conclusion

This compound serves as a pivotal compound that challenged the historical structural dogma of quinolone antibiotics. It conclusively demonstrated that the antibacterial activity via DNA gyrase inhibition is not exclusive to the bicyclic quinolone structure. The application notes and generalized protocols provided here establish a foundation for researchers to further explore this underexplored chemical space of non-bicyclic quinolone analogs.

References

- 1. This compound [targetmol.com]

- 2. Monocyclic and tricyclic analogs of quinolones: mechanism of action [pubmed.ncbi.nlm.nih.gov]

- 3. Classification and Structure - Activity of Fluoroquinolones Relationships [semanticscholar.org]

- 4. Reliable Target Prediction of Bioactive Molecules Based ... [pmc.ncbi.nlm.nih.gov]

- 5. SAR Table Generation [docs.chemaxon.com]

Ro 14-9578 low potency solutions

Ro 14-9578: Compound Overview

This compound is recognized in research as a tricyclic quinolone analog with antibacterial properties [1] [2]. The table below summarizes its key characteristics:

| Property | Description |

|---|---|

| IUPAC Name | Information not available in search results |

| Category | Tricyclic quinolone / Antibacterial agent [1] [2] |

| Molecular Weight | 299.28 g/mol [1] [2] |

| Molecular Formula | C₁₆H₁₃NO₅ [1] [2] |

| CAS Number | 100891-41-6 [1] [2] |

| Mechanism of Action | Inhibits DNA biosynthesis (IC₅₀ = 117 μM) and DNA supercoiling (IC₅₀ = 66.8 μM) in Escherichia coli [1] |